molecular formula C13H10ClN3O B13881790 6-Methyl-2-phenylpyrrolo[2,3-d]pyrimidin-4-one;hydrochloride

6-Methyl-2-phenylpyrrolo[2,3-d]pyrimidin-4-one;hydrochloride

Cat. No.: B13881790
M. Wt: 259.69 g/mol
InChI Key: LHAWOKWQLKXUIW-UHFFFAOYSA-N
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Description

6-Methyl-2-phenylpyrrolo[2,3-d]pyrimidin-4-one;hydrochloride is a heterocyclic compound that belongs to the pyrrolopyrimidine class. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-phenylpyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the pyrimidine ring.

    Reduction: Dihydro derivatives with reduced double bonds.

    Substitution: Substituted derivatives with various functional groups attached to the pyrimidine ring.

Mechanism of Action

The mechanism of action of 6-Methyl-2-phenylpyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function and affecting cellular pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-phenylpyrrolo[2,3-d]pyrimidin-4-one stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can enhance its binding affinity and selectivity towards certain molecular targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C13H10ClN3O

Molecular Weight

259.69 g/mol

IUPAC Name

6-methyl-2-phenylpyrrolo[2,3-d]pyrimidin-4-one;hydrochloride

InChI

InChI=1S/C13H9N3O.ClH/c1-8-7-10-12(14-8)15-11(16-13(10)17)9-5-3-2-4-6-9;/h2-7H,1H3;1H

InChI Key

LHAWOKWQLKXUIW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=NC(=O)C2=C1)C3=CC=CC=C3.Cl

Origin of Product

United States

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